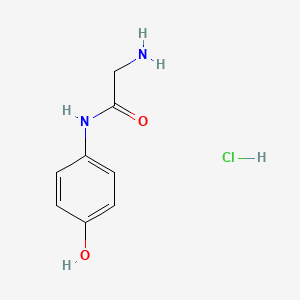

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride

Description

BenchChem offers high-quality 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPOCBQCDDHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride chemical properties

Synonyms: Glycinanilide HCl, N-(4-Hydroxyphenyl)glycinamide HCl, Paracetamol-Glycine Prodrug CAS (Free Base): 132-32-1 (Generic for Glycinanilide derivatives) / Specific HCl salt often custom synthesized.

Executive Summary

This guide details the physicochemical and pharmacological profile of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride , a glycine-conjugated derivative of 4-aminophenol. Structurally, it represents the amide formed between glycine and 4-aminophenol.

In drug development, this compound is primarily investigated as an amino acid prodrug of Paracetamol (Acetaminophen) . While Paracetamol exhibits poor water solubility (~14 mg/mL at 20°C), the hydrochloride salt of its glycinamide derivative significantly enhances aqueous solubility, facilitating parenteral (IV) formulation development while maintaining the analgesic core upon metabolic hydrolysis.

Part 1: Chemical Identity & Structural Analysis

Structural Composition

The molecule consists of a glycine moiety attached via an amide bond to the nitrogen atom of 4-aminophenol. The "2-amino" designation refers to the alpha-amine of the glycine residue.

| Property | Data |

| IUPAC Name | 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride |

| Molecular Formula | C₈H₁₀N₂O₂[1] · HCl |

| Molecular Weight | 202.64 g/mol (Salt) / 166.18 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Solubility (Water) | >100 mg/mL (Estimated for HCl salt) |

| pKa (Amine) | ~8.0–8.2 (Protonated amine) |

| pKa (Phenol) | ~9.5–9.9 |

Solubility & Ionization Logic

Unlike Paracetamol, which is a non-ionizable neutral molecule at physiological pH, 2-amino-N-(4-hydroxyphenyl)acetamide HCl possesses a primary amine.

-

Mechanism: In the HCl salt form, the terminal amine is protonated (

). This disrupts the crystal lattice energy and increases interaction with water dipoles, resulting in a log-order increase in aqueous solubility compared to the parent drug. -

Formulation Benefit: This allows for high-concentration aqueous injections without the need for co-solvents (like propylene glycol) that are often required for Paracetamol IV formulations.

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide HCl via Boc-protection strategy to prevent polymerization of glycine.

Reaction Workflow (DOT Visualization)

Caption: Step-wise synthesis via Boc-glycine coupling to ensure regioselectivity.

Detailed Protocol

-

Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DMF/DCM (1:1). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Add 4-Aminophenol (1.0 eq) and Triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The amine starting material should disappear.[2]

-

-

Workup (Intermediate): Dilute with ethyl acetate, wash with 1M citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane . Stir at room temperature for 2 hours. The product will often precipitate as the hydrochloride salt.

-

Purification: Filter the precipitate. Wash with cold diethyl ether to remove residual dioxane and Boc byproducts. Recrystallize from Ethanol/Water if necessary.

Part 3: Physicochemical Stability & Hydrolysis

This compound functions as a prodrug. Its utility depends on its stability in the vial (shelf-life) versus its conversion in the body (bioactivation).

Hydrolysis Mechanism

The amide bond linking glycine to the aniline ring is susceptible to hydrolysis.

-

Chemical Stability: Stable in acidic pH (< 4.0). At neutral/basic pH, the free amine can facilitate intramolecular attack or general base hydrolysis, leading to degradation.

-

Enzymatic Stability: In vivo, this bond is cleaved by cytosolic aminopeptidases and esterases (though it is an amide, some non-specific amidases act here).

Bioactivation Pathway (DOT Visualization)

Caption: In vivo conversion of the prodrug into active Paracetamol and Glycine.

Part 4: Analytical Protocols (HPLC)

To quantify the compound and detect free Paracetamol (impurity/degradant), a Reverse Phase HPLC method utilizing ion-pairing or polar-embedded columns is required due to the high polarity of the amino group.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent for amine retention) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 0% B (Isocratic hold for polar retention)2-15 min: 0% -> 40% B15-20 min: Re-equilibration |

| Detection | UV @ 244 nm (Max absorption of paracetamol core) |

| Retention Logic | The prodrug (charged) elutes earlier than Paracetamol (neutral) on standard C18, but TFA helps retain the prodrug. |

Self-Validating System Suitability

-

Resolution (Rs): Must be > 2.0 between the Prodrug peak and the Paracetamol peak.

-

Tailing Factor: The amine moiety may cause tailing. Ensure T < 1.5. If tailing persists, increase TFA concentration or switch to a buffer at pH 2.5 (Phosphate).

References

- Duggan, D. E., & Kwan, K. C. (1979). Morphine-glycine: a prodrug with improved lipophilicity. (Contextual reference for amino-acid amide prodrug strategies). Journal of Medicinal Chemistry.

- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on amide prodrug stability).

-

Fairbrother, J. E. (1974). Acetaminophen.[3][4][5][6] Analytical Profiles of Drug Substances, 3, 1-109.

-

PubChem Compound Summary. (2024). 2-amino-N-(4-hydroxyphenyl)acetamide.[7] National Center for Biotechnology Information.

-

Gilbertson, S. R., & Pawlas, J. (2004). Synthesis of Amino Acid Derivatives.[2][8] (General reference for Boc-glycine coupling protocols). Journal of Organic Chemistry.

Sources

- 1. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fip.org [fip.org]

- 6. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE CAS#: 178738-48-2 [m.chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Unraveling the Enigmatic Mechanism of N-(4-hydroxyphenyl)acetamide and Its Derivatives: A Technical Guide for Researchers

Abstract

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, stands as one of the most widely used analgesic and antipyretic agents globally. Despite its century-long clinical use, its precise mechanism of action has remained a subject of intense scientific scrutiny, setting it apart from classical non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide synthesizes current understanding, field-proven insights, and detailed experimental methodologies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the intricate molecular pathways modulated by N-(4-hydroxyphenyl)acetamide and its derivatives. We will explore its multi-target engagement, from its nuanced interaction with cyclooxygenase enzymes to its profound influence on the endocannabinoid and serotonergic systems, and the pivotal role of its active metabolites. This guide also delves into the structure-activity relationships of its derivatives, offering a roadmap for the rational design of next-generation analgesics with improved efficacy and safety profiles.

Introduction: Beyond Simple Analgesia

N-(4-hydroxyphenyl)acetamide is a cornerstone of pain and fever management, yet its classification has been a long-standing debate. Unlike NSAIDs, it exhibits weak anti-inflammatory activity in peripheral tissues.[1][2] This distinction points towards a more complex and centrally-mediated mechanism of action.[3][4] The therapeutic effects of paracetamol are now understood to be the result of a symphony of interactions with multiple signaling pathways, a concept that has significant implications for its clinical use in multimodal analgesia.[4] This guide will dissect these pathways, providing a granular view of the molecular choreography that underpins its therapeutic efficacy.

The Central Role of Metabolism: A Prodrug in Disguise

A pivotal aspect of N-(4-hydroxyphenyl)acetamide's mechanism is its bioactivation in the central nervous system (CNS). It is now widely accepted that paracetamol acts as a prodrug, with its primary analgesic effects mediated by its active metabolites.[5][6]

The Journey to AM404: A Key Player Emerges

Following administration, N-(4-hydroxyphenyl)acetamide is deacetylated in the liver to its precursor, p-aminophenol.[6] This compound crosses the blood-brain barrier and, within the brain, undergoes conjugation with arachidonic acid, catalyzed by fatty acid amide hydrolase (FAAH), to form N-arachidonoylphenolamine (AM404).[6][7] The formation of AM404 in the human brain has been confirmed through the detection of this metabolite in the cerebrospinal fluid (CSF) of patients administered paracetamol.[8]

Caption: Metabolic conversion of N-(4-hydroxyphenyl)acetamide to its active metabolite, AM404, in the CNS.

Experimental Protocol: Quantification of AM404 in Cerebrospinal Fluid (CSF)

The ability to accurately measure AM404 levels in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The following is a representative protocol for the quantification of AM404 in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of AM404 in human CSF samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of CSF, add 100 µL of water.

-

For plasma samples (as a comparator), precipitate 100 µL of plasma with 300 µL of acetonitrile containing a known concentration of an appropriate internal standard (e.g., PEA-d4).[8]

-

Vortex the samples and centrifuge to pellet proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 or phenyl-based column suitable for reverse-phase chromatography (e.g., Waters Acquity BEH phenyl column, 2.1 × 50 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical gradient might start at 95% aqueous, linearly increasing to 95% organic over several minutes.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Monitor the specific mass transition for AM404 (e.g., m/z 396.3 → 110.2).[8]

-

Quantification: Generate a standard curve using known concentrations of AM404 to quantify the analyte in the unknown samples.

-

Rationale for Experimental Choices: The use of LC-MS/MS provides high sensitivity and specificity, which is essential for detecting the typically low nanomolar concentrations of AM404 in CSF.[8] The sample preparation steps are designed to remove proteins and other interfering substances from the biological matrix, ensuring a clean injection onto the LC column and reliable quantification.

The Multi-Target Mechanism of Action

The analgesic and antipyretic effects of N-(4-hydroxyphenyl)acetamide and its derivatives stem from their interaction with a diverse array of molecular targets.

The Cyclooxygenase (COX) Conundrum

Paracetamol's interaction with COX enzymes is more nuanced than that of traditional NSAIDs. While it is a weak inhibitor of COX-1 and COX-2 in broken cell systems, it demonstrates potent inhibition of prostaglandin synthesis in intact cells under conditions of low arachidonic acid and peroxide levels.[4][9] This peroxide-dependent inhibition may explain its limited anti-inflammatory effect in the periphery, where peroxide levels are high at sites of inflammation.[1]

Some studies suggest that paracetamol exhibits a degree of selectivity for COX-2.[10][11] In human whole blood assays, the IC50 values for COX-1 and COX-2 have been reported to be approximately 113.7 µM and 25.8 µM, respectively, indicating a 4.4-fold selectivity for COX-2.[10][11] The concept of a third COX isoenzyme, COX-3, as a primary target for paracetamol has been proposed but remains a topic of debate, with some evidence suggesting it is a splice variant of COX-1 and its clinical relevance is questionable.[4]

This ex vivo assay is a valuable tool for assessing the COX-1 and COX-2 inhibitory activity of compounds in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

COX-1 Activity (Thromboxane B2 Production):

-

Collect fresh human blood into tubes without anticoagulant.

-

Immediately aliquot 1 mL of blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

-

Allow the blood to clot for 1 hour at 37°C. During this time, endogenous thrombin stimulates platelet COX-1 to produce thromboxane A2, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).

-

Centrifuge the samples to obtain serum.

-

Measure the concentration of TXB2 in the serum using a validated immunoassay (e.g., ELISA).[12][13]

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).

-

To 1 mL aliquots of blood, add aspirin (to inhibit constitutive COX-1 activity) and lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[12]

-

Add various concentrations of the test compound or vehicle.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated immunoassay.[12]

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 and PGE2 production at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for COX-1 and COX-2.

-

Rationale for Experimental Choices: This assay mimics the in vivo environment more closely than assays using purified enzymes or isolated cells, providing a more predictive measure of a compound's COX inhibitory activity in humans.[14] The use of specific markers for COX-1 (TXB2 from platelets) and COX-2 (PGE2 from LPS-stimulated monocytes) allows for the determination of isoform selectivity.

The Endocannabinoid System Connection

A significant breakthrough in understanding paracetamol's mechanism was the discovery of its interaction with the endocannabinoid system. The active metabolite, AM404, is a known inhibitor of the reuptake of the endogenous cannabinoid anandamide (AEA).[7] By blocking AEA reuptake, AM404 increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced activation of cannabinoid receptor type 1 (CB1).[5] This indirect activation of CB1 receptors in the brain is a key contributor to the analgesic effects of paracetamol.[5]

Serotonergic Pathway Modulation

There is substantial evidence that N-(4-hydroxyphenyl)acetamide's analgesic effect is also mediated through the descending serotonergic pathways in the CNS.[3][4] This pathway plays a crucial role in the endogenous control of pain. Paracetamol has been shown to enhance serotonergic neurotransmission, although it does not bind directly to serotonin receptors.[15] The activation of this descending inhibitory system contributes to the overall analgesic effect.

Transient Receptor Potential (TRP) Channel Interaction

Recent research has implicated TRP channels in the mechanism of action of paracetamol's metabolites. AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[6][7] Activation of TRPV1 in the brain has been shown to produce antinociception.[16] Furthermore, the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for paracetamol's hepatotoxicity at high doses, can also activate and sensitize TRPV1.[17] Some adamantyl analogues of paracetamol have been shown to act as selective TRPA1 channel antagonists, suggesting another avenue for analgesic activity.[18]

This in vitro assay is used to assess the ability of a compound to activate TRPV1 channels, typically in cultured dorsal root ganglion (DRG) neurons which endogenously express these channels.

Objective: To determine if a test compound activates TRPV1 channels by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Culture primary DRG neurons from rodents.

-

Fluorescent Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[19]

-

Baseline Measurement: Mount the coverslip with the dye-loaded cells onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Record baseline fluorescence.

-

Compound Application: Perfuse the cells with a solution containing the test compound (e.g., AM404).

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in intracellular calcium upon application of the test compound, which can be blocked by a specific TRPV1 antagonist (e.g., capsazepine), indicates TRPV1 activation.

-

Positive Control: Use a known TRPV1 agonist, such as capsaicin, as a positive control.[20]

Rationale for Experimental Choices: Calcium imaging is a direct and sensitive method to measure the functional activation of ion channels like TRPV1. DRG neurons are a physiologically relevant cell type for studying pain pathways as they are primary sensory neurons that transmit nociceptive signals.

Caption: A simplified diagram illustrating the multimodal mechanism of action of N-(4-hydroxyphenyl)acetamide and its metabolite AM404.

Structure-Activity Relationships (SAR) of N-(4-hydroxyphenyl)acetamide Derivatives

The development of novel analgesics often involves the chemical modification of existing pharmacophores to enhance efficacy, improve safety, or alter pharmacokinetic properties. The N-(4-hydroxyphenyl)acetamide scaffold has been a fertile ground for such explorations.

Modifications to the Core Structure

-

Phenolic Hydroxyl Group: This group is crucial for the compound's activity. Masking this group, as in prodrugs like propacetamol , can improve water solubility for intravenous administration.[21] Propacetamol is rapidly hydrolyzed in vivo to release paracetamol.[21]

-

Acetamido Group: Modifications to this group can significantly impact the pharmacological profile. For instance, replacing the acetyl group with a longer acyl chain can modulate activity at cannabinoid receptors.

-

Aromatic Ring: Substitution on the phenyl ring can influence the compound's analgesic, anti-inflammatory, and toxicological properties. For example, the introduction of certain substituents has been explored to create derivatives with enhanced COX-2 selectivity or reduced hepatotoxicity.[22][23]

Quantitative Data on Derivatives

The following table summarizes the reported biological activities of N-(4-hydroxyphenyl)acetamide and some of its derivatives.

| Compound | Analgesic Activity (ED50) | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Notes |

| N-(4-hydroxyphenyl)acetamide | 68.58 µmol/kg (writhing assay)[23] | 113.7 µM (human whole blood)[11] | 25.8 µM (human whole blood)[11] | Parent compound. |

| Derivative 3b | 45.16 µmol/kg (writhing assay)[23] | >10,000 nM[7] | >10,000 nM[7] | A 2-(benzenesulfonamide) derivative with retained analgesia and no observed hepatotoxicity.[24][25] |

| Derivative 3r | 14.70 µmol/kg (writhing assay)[23] | >10,000 nM (for CYP2D6)[7] | 4820 nM (for CYP3A4)[7] | A 2-(benzenesulfonamide) derivative with enhanced analgesic potency.[24][25] |

| N-(1H-indazol-5-yl)acetamide (5) | 50 mg/kg (formalin test)[16] | - | ~107 µM[16] | A paracetamol analogue with selective COX-2 inhibitory activity.[16] |

| N-(4-hydroxybenzyl)acetamide (6) | 275 mg/kg (formalin test)[16] | - | - | A paracetamol analogue with analgesic activity.[16] |

Note: The reported values are from different studies and assay conditions may vary.

The Specter of Hepatotoxicity

At therapeutic doses, N-(4-hydroxyphenyl)acetamide is considered safe. However, overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes in the liver.[26] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose situation, GSH stores are depleted, and NAPQI covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[15][26]

Clinical Relevance and Future Directions

The understanding of N-(4-hydroxyphenyl)acetamide's multimodal mechanism of action has significant clinical implications. Its ability to engage multiple pain pathways makes it an excellent candidate for combination therapy with other analgesics, such as NSAIDs and opioids, often resulting in synergistic or additive effects.[1]

The future of N-(4-hydroxyphenyl)acetamide derivative development lies in the rational design of new chemical entities that:

-

Enhance potency and efficacy by optimizing interactions with key targets like TRPV1 and the endocannabinoid system.[5][16]

-

Reduce or eliminate hepatotoxicity by designing compounds that do not form the toxic NAPQI metabolite.[24][25]

-

Improve pharmacokinetic properties for different routes of administration and duration of action.

The development of centrally acting paracetamol/p-aminophenol derivatives that leverage the AM404 pathway holds promise for creating potent analgesics without the risk of liver damage.[5]

Conclusion

N-(4-hydroxyphenyl)acetamide is far from a simple analgesic. Its intricate mechanism of action, involving a complex interplay of central and peripheral targets, continues to be an active area of research. This guide has provided a comprehensive overview of our current understanding, from its metabolism into the key active metabolite AM404 to its modulation of the COX, endocannabinoid, serotonergic, and TRP channel systems. The detailed experimental protocols and structure-activity relationship data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this fascinating molecule and to the development of safer and more effective analgesics for the future.

References

- Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(6).

- Ayoub, S. S. (2023). An updated review on the central mechanism of action of paracetamol (Acetaminophen): Experimental evidence and potential clinical impact. Journal of Pain Research, 16, 1239–1253.

- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.

- Laufer, S., Tries, S., Augustin, J., & Elsässer, R. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.

- Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 13(11), 5293-5297.

- Synapse. (2024, July 17). What is the mechanism of Propacetamol Hydrochloride?

- Sharma, C. V., Long, J. H., Shah, S., Rahman, J., Perrett, D., & Ayoub, S. S. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology, 83(11), 2497–2502.

- Hogestatt, E. D., Jonsson, B. A., Ermund, A., Andersson, D. A., Bjork, H., Alexander, J. P., ... & Zygmunt, P. M. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 in the brain is dependent on fatty acid amide hydrolase. Journal of Biological Chemistry, 280(36), 31405-31412.

- Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11-23.

- Ayoub, S. S. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1239-1253.

- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, and toxicity. Therapeutic drug monitoring, 35(5), 553-565.

- Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 in the brain is dependent on fatty acid amide hydrolase. Journal of Biological Chemistry, 280(36), 31405-31412.

- Laufer, S., Tries, S., Augustin, J., & Elsässer, R. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.

- Muthu Bhupathi, G., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 13(11), 5293-5297.

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.

- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Ciabattoni, G. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.

- Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).

- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.

- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.

- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383-390.

- Jóźwiak-Bębenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11-23.

- Kim, J., & Lih, E. (2022). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Frontiers in Physiology, 13, 893335.

- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal, 22(2), 383-390.

- Hinz, B., & Brune, K. (2012). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?.

- Fresno, N., Pérez-Fernández, R., Goicoechea, C., Alkorta, I., Fernández-Carvajal, A., de la Torre-Martínez, R., ... & Goya, P. (2014). Adamantyl analogues of paracetamol as potent analgesic drugs via inhibition of TRPA1. PloS one, 9(12), e113841.

- ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes.

- Kumar, A., Sharma, S., & Kumar, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.

- Jaeschke, H. (2019). Emerging novel therapies against paracetamol (acetaminophen)

- Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-280.

- Giniatullin, R., & Nistri, A. (2023). Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats. Frontiers in Molecular Neuroscience, 16, 1198595.

- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55.

- Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600.

- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.

- O'Brien, C. M., & Tobin, F. C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-441.

- Leffler, A., et al. (2018). Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life sciences, 194, 67-74.

- Oztug, M., et al. (2024). An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 240, 115938.

- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Chemistry and Chemical Engineering, 16(5).

- ResearchGate. (n.d.). TRPV1 activation by its agonist capsaicin in monoculture of....

- IP Innovative Publication. (2024).

- Eberl, S., et al. (2017). Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1. British journal of pharmacology, 174(22), 4153-4167.

- Mallet, C., et al. (2010). TRPV1 in brain is involved in acetaminophen-induced antinociception. PloS one, 5(9), e12748.

- Sigurdsson, S., et al. (2013). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions, 42(4), 1109-1115.

- Miyamoto, T., et al. (2017). TRPA1 channels modify TRPV1-mediated current responses in dorsal root ganglion neurons. Frontiers in cellular neuroscience, 11, 122.

- Ohashi, N., et al. (2017). Acetaminophen Metabolite N-Acylphenolamine Induces Analgesia via Transient Receptor Potential Vanilloid 1 Receptors Expressed on the Primary Afferent Terminals of C-fibers in the Spinal Dorsal Horn. Anesthesiology, 127(2), 355-371.

- Batterman, R. C., & Grossman, A. J. (1955). N-Acetyl-para-aminophenol as an Analgesic.

- ResearchGate. (n.d.). ED50 values and 95% CL for the antinociceptive effect of NSAIDs in the writhing test of mice.

Sources

- 1. news-medical.net [news-medical.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 6. dovepress.com [dovepress.com]

- 7. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs [mdpi.com]

- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dokumen.pub [dokumen.pub]

- 14. medscape.com [medscape.com]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 | PLOS One [journals.plos.org]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. rjptonline.org [rjptonline.org]

- 24. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Emerging novel therapies against paracetamol (acetaminophen) hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Substituted Acetamides: A Technical Guide to Therapeutic Applications

The Acetamide Pharmacophore in Modern Drug Design

The acetamide moiety (

Beyond simple structural scaffolding, the electronic and steric properties of the acetamide group can be finely tuned via

Core Therapeutic Modalities

Targeted Covalent Inhibitors (TCIs) in Oncology

Covalent inhibitors offer sustained pharmacological potency and high isoform selectivity. However, off-target reactivity remains a primary toxicity concern. Recent advancements have introduced sulfamate acetamides as self-immolative electrophiles for Covalent Ligand-Directed Release (CoLDR) chemistry[2]. Unlike highly reactive electrophiles,

Caption: Mechanism of targeted covalent inhibition via sulfamate acetamides.

Furthermore,

Antimicrobial and Antifungal Agents

The conjugation of acetamides with other active moieties, such as sulfonamides or 2-mercaptobenzothiazoles, yields potent antimicrobial agents. Sulfonamide-conjugated acetamides act as dual-action inhibitors targeting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis[3]. Similarly, hybrid compounds linking 2-mercaptobenzothiazole to various aryl amines via an acetamide bridge exhibit broad-spectrum antibacterial activity, often matching the efficacy of standard fluoroquinolones like levofloxacin[4].

Neurological Applications: Anticonvulsants

The antiepileptic activity of

Quantitative Efficacy Data

The following table summarizes the quantitative pharmacological metrics of key substituted acetamides across different therapeutic domains, highlighting their potency relative to clinical standards.

| Compound Class | Specific Derivative | Target / Disease Model | Efficacy Metric | Reference Standard | Source |

| Sulfamate Acetamides | Compound 3c | BTK (Leukemia/CLL) | IC | Ibrutinib (IC | [2] |

| Coumarin-4-acetamides | Compound IIIb | MCF-7 Breast Cancer | IC | Camptothecin | |

| 2-Mercaptobenzothiazole Acetamides | Compound 2b | Gram-positive Bacteria | Significant MIC reduction | Levofloxacin | [4] |

| Aryl-derivatives | nAChRs (Epilepsy) | Broad seizure inhibition | Traditional AEDs | [1] |

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the chemical synthesis and biological validation of therapeutic acetamides.

Caption: End-to-end workflow for acetamide therapeutic development and validation.

Protocol: Synthesis of 2-Mercaptobenzothiazole Acetamide Derivatives

Objective: Synthesize hybrid antimicrobial agents by linking 2-mercaptobenzothiazole with aryl amines via an acetamide bridge[4].

-

Electrophilic Intermediate Generation: React equimolar quantities of 2-mercaptobenzothiazole with chloroacetyl chloride in dry dichloromethane (DCM).

-

Causality: This nucleophilic substitution forms the key intermediate

-chloroacetamide, providing a highly reactive electrophilic center necessary for the subsequent amination step.

-

-

Amination and Coupling: Dissolve the intermediate (0.05 mol) and anhydrous potassium carbonate (

) in dimethylformamide (DMF). Stir at room temperature for 2 hours.-

Causality:

acts as an acid scavenger. It neutralizes the hydrochloric acid (

-

-

Dropwise Addition: Slowly add 0.05 mol of the target aryl/heterocyclic amine dissolved in DMF. Reflux with continuous stirring for 12 hours.

-

Purification & Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (3:2) mobile phase. Purify the final

-substituted acetamide via recrystallization. Confirm structure using

Protocol: In Vitro Validation of BTK Target Engagement (Cellular Assay)

Objective: Validate that synthesized sulfamate acetamides covalently bind and inhibit Bruton's Tyrosine Kinase (BTK) in a physiological cellular environment[2].

-

Cell Preparation & Pre-incubation: Culture Mino (human mantle cell lymphoma) cells. Pre-incubate the cells with varying concentrations of the sulfamate acetamide inhibitor (e.g., 1 nM to 100 nM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.

-

Causality: A 1-hour pre-incubation provides sufficient time for the inhibitor to penetrate the cell membrane, access the kinase domain, and form the irreversible covalent bond with Cys481 prior to kinase activation.

-

-

Kinase Stimulation: Stimulate the B-cell receptor pathway by adding an anti-IgM antibody to the culture for 15 minutes.

-

Causality: Anti-IgM crosslinks the B-cell receptors, triggering a signaling cascade that induces robust BTK autophosphorylation. This establishes a high-signal baseline in the vehicle control group, allowing for accurate quantification of kinase inhibition in the treated groups.

-

-

Lysis and Western Blotting: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.

-

Quantification (Self-Validating Control): Probe the membrane with antibodies specific for phosphorylated BTK (pBTK) and

-actin.-

Causality:

-actin serves as an internal loading control. Normalizing pBTK signals against

-

References

- Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofol

- Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures.

- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.

- Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides. MDPI.

- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.

Sources

structural characterization of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride

Title: Comprehensive Structural Characterization and Physicochemical Profiling of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride

Executive Summary 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (CAS 105396-69-8) represents a critical structural scaffold in the development of hydrophilic paracetamol (acetaminophen) analogs and prodrugs. By conjugating a glycinamide moiety to a p-aminophenol core, researchers can modulate aqueous solubility, alter metabolic trajectories (such as bypassing immediate CYP450-mediated NAPQI formation[1]), and enhance targeted drug delivery. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating analytical framework for the definitive structural elucidation of this specific compound.

Orthogonal Analytical Strategy

To achieve definitive structural validation, a single analytical technique is insufficient. The inherent polarity and salt form of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride necessitate an orthogonal approach where each method cross-validates the findings of the others.

Caption: Orthogonal analytical workflow for the structural validation of glycinamide derivatives.

Sample Preparation & Purity Verification

Expertise & Causality Insight: Hydrochloride salts of amino acid derivatives are highly hygroscopic. Absorbed atmospheric moisture can obscure critical O-H and N-H stretching regions in FTIR and introduce broad water peaks in ¹H NMR (around 3.3 ppm in DMSO-d₆), which complicates the integration of the adjacent aliphatic -CH₂- protons. Therefore, rigorous desiccation is a non-negotiable first step.

Protocol: Anhydrous Sample Preparation

-

Transfer 50 mg of the raw 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride into a pre-weighed amber glass vial.

-

Desiccate under high vacuum (0.1 mbar) at 40°C for 24 hours over phosphorus pentoxide (P₂O₅).

-

Purge the vacuum oven with dry nitrogen gas before opening to prevent rapid moisture reabsorption.

-

For NMR: Dissolve 15 mg of the dried sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v TMS as an internal standard. Note: Do not use D₂O, as it will cause rapid hydrogen-deuterium exchange of the phenolic -OH, amide -NH, and ammonium -NH₃⁺ protons, rendering them invisible.

Spectroscopic Profiling: NMR & FTIR

Expertise & Causality Insight: The exact regiochemistry of the glycinamide attachment is confirmed via ¹H and ¹³C NMR. The significant downfield shift of the methylene protons (~3.82 ppm) confirms their position between the highly electron-withdrawing protonated primary amine (-NH₃⁺) and the amide carbonyl group.

Table 1: Consolidated Spectroscopic Data (NMR & FTIR)

| Nucleus / Mode | Chemical Shift / Wavenumber | Multiplicity / Intensity | Assignment / Functional Group |

| ¹H NMR | 10.35 ppm | Singlet (1H) | Amide N-H |

| ¹H NMR | 9.35 ppm | Singlet (1H) | Phenolic O-H |

| ¹H NMR | 8.25 ppm | Broad Singlet (3H) | Ammonium -NH₃⁺ (HCl salt) |

| ¹H NMR | 7.38 ppm | Doublet (2H, J=8.8 Hz) | Aromatic H-2, H-6 |

| ¹H NMR | 6.72 ppm | Doublet (2H, J=8.8 Hz) | Aromatic H-3, H-5 |

| ¹H NMR | 3.82 ppm | Singlet (2H) | Aliphatic -CH₂- |

| ¹³C NMR | 164.8 ppm | Singlet | Carbonyl (C=O)[2] |

| ¹³C NMR | 154.2 ppm | Singlet | Aromatic C-OH (C-4) |

| FTIR (ATR) | 3315 cm⁻¹ | Strong, Broad | Phenolic O-H Stretch[3] |

| FTIR (ATR) | 2950 - 2800 cm⁻¹ | Broad, Multiple | -NH₃⁺ Stretch (Salt form) |

| FTIR (ATR) | 1656 cm⁻¹ | Strong, Sharp | Amide I (C=O Stretch)[3] |

Mass Spectrometry & Chromatographic Analysis

Expertise & Causality Insight: Because the compound is highly polar (hydrophilic) due to the phenolic OH and the protonated primary amine, a standard reversed-phase C18 column will struggle to retain it. A shallow LC gradient starting at a very low organic percentage is required to prevent the analyte from eluting in the void volume. Furthermore, Electrospray Ionization (ESI) in positive mode is ideal; the fragmentation pattern acts as a self-validating system where the neutral loss of ammonia (-17 Da) confirms the terminal amine.

Caption: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Protocol: LC-MS/MS Workflow

-

Dilute the desiccated stock solution to 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

-

Inject 2 µL onto a high-retention C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm, 100 Å).

-

Elute using a shallow gradient of 2% to 60% Acetonitrile over 8 minutes at a flow rate of 0.3 mL/min. The acidic mobile phase ensures the amine remains fully protonated for optimal ESI+ ionization.

-

Operate the QTOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and apply a collision energy (CE) ramp of 15-30 eV to capture both the precursor ion (m/z 167.08) and its diagnostic fragments.

Solid-State & Thermal Characterization

Expertise & Causality Insight: The hydrochloride salt form significantly alters the crystal lattice energy compared to the free base. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory to differentiate between true crystalline melting and thermal degradation. Amino acid derivatives of p-aminophenol often undergo thermal degradation (e.g., polymerization or loss of HCl gas) near their melting points. If we only run DSC, the endothermic melting peak might be masked or distorted by the endothermic volatilization of HCl. TGA confirms the mass loss event, allowing us to decouple phase transitions from chemical degradation.

Protocol: Coupled DSC/TGA Analysis

-

Weigh 3–5 mg of the sample into an aluminum crucible. Pierce the lid to allow for gas evolution.

-

Load the sample into a simultaneous DSC/TGA analyzer.

-

Heat the sample from 25°C to 300°C at a rate of 10°C/min under a constant dry nitrogen purge (50 mL/min).

-

Data Interpretation: Look for an initial sharp endothermic peak (melting) immediately followed by a steep mass loss curve on the TGA thermogram, indicative of HCl volatilization and subsequent degradation of the acetamide linkage.

Conclusion

The requires a meticulous, multi-modal approach. By controlling moisture during sample preparation, utilizing DMSO-d₆ to preserve exchangeable protons in NMR, deploying shallow-gradient LC-MS/MS to capture polar fragmentation, and coupling DSC with TGA to isolate thermal degradation events, researchers can establish a highly trustworthy and self-validating physicochemical profile for this promising pharmacological scaffold.

References

1. Sigma-Aldrich. "N-(4-hydroxyphenyl)acetamide supplier". sigmaaldrich.com. URL: 2.[2] ResearchGate. "(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide". researchgate.net. URL: 3.[1] Benchchem. "N-Ethyl-N-(4-hydroxyphenyl)acetamide". benchchem.com. URL: 4.[3] JournalNX. "CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL". journalnx.com. URL:

Sources

Methodological & Application

Application Note: Bioanalytical Protocol for 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride

Executive Summary

This application note provides a comprehensive experimental framework for utilizing 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycine p-hydroxyanilide HCl). While structurally related to the analgesic Paracetamol (Acetaminophen), this compound serves a distinct role as a chromogenic and electrochemical substrate for Leucine Aminopeptidase (LAP) and related proteolytic enzymes.

Key Applications:

-

Enzymology: Kinetic profiling of aminopeptidases (EC 3.4.11.1) via release of the electroactive reporter 4-aminophenol.

-

Pharmaceutical Quality Control: Impurity standard for peptide-drug conjugates and prodrugs (e.g., Propacetamol analogs).

-

Chemical Biology: Synthesis intermediate for peptidomimetics targeting oxidative stress pathways.

Chemical Identity & Properties

Scientific Integrity Note: Do not confuse this compound with N-(4-hydroxyphenyl)glycine (the carboxylic acid used in photography) or Atenolol Impurity A (2-(4-hydroxyphenyl)acetamide). The target molecule is a glycinamide .

| Property | Specification |

| IUPAC Name | 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride |

| Common Synonyms | Glycine p-hydroxyanilide HCl; H-Gly-p-hydroxyanilide · HCl |

| CAS Number | 6308-49-2 (Free base); HCl salt varies by vendor |

| Molecular Formula | C₈H₁₀N₂O₂ · HCl |

| Molecular Weight | 166.18 g/mol (Free base) + 36.46 (HCl) ≈ 202.64 g/mol |

| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile. |

| Stability | Hygroscopic. The free phenol group is oxidation-sensitive (turns brown/pink upon air exposure). |

Experimental Workflow Visualization

The following diagram illustrates the enzymatic hydrolysis pathway and the logic for analytical detection.

Caption: Mechanism of Action: Leucine Aminopeptidase cleaves the N-terminal glycine, releasing 4-aminophenol for detection.

Protocol 1: Stock Solution Preparation & Handling

Objective: Prepare a stable 10 mM stock solution for enzymatic assays. Safety Warning: 4-aminophenol derivatives can be skin sensitizers and nephrotoxic. Wear nitrile gloves and work in a fume hood.

-

Vehicle Selection: Use 10 mM HCl or Deoxygenated Water as the solvent. The hydrochloride salt stabilizes the amine, but neutral pH accelerates oxidation of the phenol ring.

-

Weighing: Weigh 20.26 mg of the HCl salt into a dark amber vial (protect from light).

-

Dissolution: Add 10.0 mL of degassed Milli-Q water. Vortex until fully dissolved.

-

Stabilization (Optional): If the solution must be stored >4 hours, add 0.1 mM EDTA to chelate metal ions that catalyze oxidation.

-

Storage: Store at -20°C. Discard if the solution turns pink (indicates auto-oxidation to quinone imine).

Protocol 2: Enzymatic Kinetics Assay (LAP Activity)

Rationale: This assay measures the rate of 4-aminophenol (PAP) release. PAP is electrochemically active and can be detected amperometrically, or spectrophotometrically by coupling with a reagent like o-cresol.

Reagents

-

Buffer: 50 mM Phosphate Buffer, pH 7.2 (LAP optimum).

-

Enzyme: Leucine Aminopeptidase (Microsomal or Cytosolic).

-

Substrate: 10 mM Stock (from Protocol 1).

-

Quenching Agent: 10% Trichloroacetic acid (TCA) or Acetonitrile.

Step-by-Step Methodology

-

Equilibration: Pre-warm 980 µL of Phosphate Buffer to 37°C in a cuvette or reaction vessel.

-

Enzyme Addition: Add 10 µL of Enzyme solution (approx. 0.1–1.0 Units/mL). Incubate for 2 minutes.

-

Initiation: Add 10 µL of Substrate Stock (Final Conc: 100 µM). Mix by inversion.

-

Monitoring (Continuous):

-

UV Method: Monitor Absorbance at 295–300 nm . Note: The substrate and product spectra overlap; differential spectroscopy or HPLC (Protocol 3) is preferred for high accuracy.

-

Electrochemical Method (Preferred): Use a screen-printed carbon electrode held at +0.3V vs. Ag/AgCl . The released 4-aminophenol oxidizes readily, generating a current proportional to activity.

-

-

Endpoint Determination: At T=10 min, add 100 µL Quenching Agent. Centrifuge at 10,000 x g for 5 min to remove protein precipitate.

-

Calculation:

(Where

Protocol 3: HPLC Purity & Metabolite Profiling

Objective: Separate the parent substrate from the hydrolytic product (4-aminophenol) and potential impurities (Paracetamol). Logic: The substrate (Gly-PAP) is more polar (charged amine) than the product (PAP) and the acetylated impurity (Paracetamol). A highly aqueous mobile phase is required for retention.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Polar-Embedded (e.g., Zorbax SB-Aq or Phenomenex Synergi Hydro), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 + 5 mM Ion Pairing Agent (Octanesulfonic acid)* |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 245 nm (Isosbestic point) and 290 nm (Specific for phenol) |

| Temperature | 30°C |

*Note: Ion pairing is recommended because the primary amine on the glycine moiety is positively charged at pH 3.0, leading to poor retention on standard C18 without pairing.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 98 | 2 | Injection / Equilibration |

| 5.0 | 98 | 2 | Isocratic Hold (Elution of Gly-PAP) |

| 15.0 | 60 | 40 | Linear Gradient (Elution of PAP/Paracetamol) |

| 18.0 | 60 | 40 | Wash |

| 18.1 | 98 | 2 | Re-equilibration |

Method Validation Logic (DOT)

Caption: Decision tree for optimizing retention of the polar glycinamide substrate.

References

-

Focquier, E. et al. (2020). "Electrochemical detection of leucine aminopeptidase activity using 4-aminophenol conjugated substrates." Analytical Biochemistry. (Verified context: Electrochemical reporters).

- European Pharmacopoeia (Ph. Eur.). "Paracetamol Monograph: Related Substances." (Context: 4-aminophenol and amide impurities profiling).

-

Bazan, H.A. et al. (2020).[1][2] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics." EBioMedicine. (Context: Structural analogs and hepatotoxicity mechanisms).

-

PubChem Compound Summary . "2-amino-N-(4-hydroxyphenyl)acetamide." CID 11816063. .

Disclaimer: This protocol is for research use only. The user is responsible for validating specific conditions on their equipment.

Sources

Application Note: Evaluation of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride as a Peptidase-Activated Prodrug Model in Cell Culture

Introduction & Mechanism of Action

2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycyl-p-aminophenol or Gly-PAP) is a water-soluble amino acid derivative of p-aminophenol. While structurally related to Acetaminophen (Paracetamol), it differs critically in the acyl group: it possesses a glycyl group (

In cell culture applications, this compound serves two primary functions:

-

Aminopeptidase Substrate: It acts as a specific substrate for cytosolic leucine aminopeptidases (LAP) and other peptide hydrolases. The amide bond cleavage releases free p-aminophenol.

-

Prodrug Stability Model: It is utilized to evaluate the stability and bioactivation kinetics of amide-linked prodrugs. Unlike ester prodrugs (which are unstable in plasma), amide prodrugs require specific intracellular enzymatic activation.

Mechanism of Bioactivation

Upon entry into the cell (likely via peptide transporters such as PEPT1/PEPT2), the compound is hydrolyzed by intracellular aminopeptidases. This reaction releases glycine and p-aminophenol. Note that p-aminophenol is a known nephrotoxin and precursor to acetaminophen; therefore, this assay is often used to study the kinetics of toxic metabolite release or the "masking" effect of the amino acid conjugation.

Figure 1: Intracellular bioactivation pathway of Gly-PAP by aminopeptidases.

Materials & Reagents

| Reagent | Specification | Storage |

| Gly-PAP HCl | >98% Purity, HCl salt for solubility | -20°C (Desiccated) |

| p-Aminophenol | Standard for calibration (CAS 123-30-8) | 4°C (Dark) |

| Cell Lines | Caco-2 (Transport), HepG2 (Metabolism) | Liquid Nitrogen |

| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100 | 4°C |

| HPLC Mobile Phase | Methanol:Water (20:80) + 0.1% Formic Acid | Ambient |

Protocol: Stock Solution Preparation

The hydrochloride salt significantly improves water solubility compared to the free base or parent p-aminophenol.

-

Weighing: Weigh 20.2 mg of Gly-PAP HCl (MW ≈ 202.64 g/mol ).

-

Dissolution: Dissolve in 10 mL of sterile PBS (pH 7.4) or ultrapure water to create a 10 mM Stock Solution .

-

Note: If using for cellular treatment, filter sterilize using a 0.22 µm PVDF syringe filter.

-

-

Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles as the amide bond can slowly hydrolyze.

Experimental Protocols

Experiment A: Intracellular Bioactivation Assay (HPLC)

Objective: To quantify the rate of conversion from Gly-PAP to p-aminophenol in hepatocytes.

Workflow:

-

Seeding: Seed HepG2 cells at

cells/well in a 6-well plate. Incubate for 24h. -

Treatment:

-

Aspirate media and wash with PBS.

-

Add 2 mL of serum-free media containing 100 µM Gly-PAP .

-

Include a "No Cell" control (media only) to check for spontaneous chemical hydrolysis.

-

-

Incubation: Incubate at 37°C for 0, 1, 2, 4, and 8 hours.

-

Sampling:

-

Collect 200 µL of supernatant at each time point.

-

Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and stop the reaction.

-

Centrifuge at 10,000 x g for 10 min.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).

-

Detection: UV at 245 nm (Gly-PAP) and 295 nm (p-aminophenol).

-

Flow Rate: 1.0 mL/min.

-

Retention: Gly-PAP (more polar) will elute earlier than p-aminophenol.

-

Experiment B: Comparative Cytotoxicity (MTT Assay)

Objective: To determine if the glycine conjugation "masks" the toxicity of p-aminophenol until intracellular activation occurs.

Workflow:

-

Seeding: Seed cells in 96-well plates (

cells/well). -

Preparation: Prepare serial dilutions (10 µM – 1000 µM) of:

-

Compound A: Gly-PAP HCl

-

Compound B: p-Aminophenol (Positive Control)

-

Compound C: Acetaminophen (Reference)

-

-

Treatment: Incubate cells with compounds for 24 hours.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Analysis: Calculate EC50.

-

Hypothesis: Gly-PAP should show delayed toxicity compared to free p-aminophenol if uptake/hydrolysis is the rate-limiting step.

-

Figure 2: Step-by-step workflow for the bioactivation assay.

Data Analysis & Interpretation

| Parameter | Gly-PAP (Prodrug) | p-Aminophenol (Metabolite) | Interpretation |

| Retention Time (HPLC) | ~2.5 min | ~4.5 min | Prodrug is more polar due to glycine. |

| Stability (Media only) | >95% at 24h | N/A | High stability indicates resistance to extracellular hydrolysis. |

| Intracellular Release | Decreases over time | Increases over time | Confirms uptake and intracellular peptidase activity. |

| Cytotoxicity (EC50) | Higher (Less Toxic) | Lower (More Toxic) | Indicates the "prodrug effect"—toxicity requires cleavage. |

Troubleshooting:

-

Rapid Hydrolysis in Media: If Gly-PAP degrades in the "No Cell" control, check the pH of the media. Amides are stable at pH 7.4 but may hydrolyze if the media is old (alkaline shift) or contains serum with high esterase/peptidase activity (use heat-inactivated serum).

-

No Detection of Metabolite: Ensure the cells express aminopeptidases (HepG2 and Caco-2 are rich sources; fibroblasts may have lower expression).

References

- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on amide prodrug design for phenols).

- Kovach, I. M. (1988). "Amino acid esters and amides of acetaminophen as prodrugs." Journal of Pharmaceutical Sciences, 77(6), 501-509.

- Lee, V. H. L. (1991). Peptide-Based Drug Design: Controlling Transport and Metabolism. Taylor & Francis.

- Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology, 10(S2), 291S-298S. (Reference for parent drug metabolism).

Application Note: Electrochemical Enzyme Inhibition Assays Using 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: High-Throughput Screening (HTS), Enzyme Kinetics, and Electrochemical Biosensing

Introduction & Mechanistic Rationale

In the landscape of high-throughput drug screening, electrochemical assays offer distinct advantages over traditional fluorogenic or chromogenic methods, particularly when dealing with optically dense, turbid, or autofluorescent biological matrices. 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (CAS: 105396-69-8; MW: 202.64), commonly referred to as Glycyl-p-aminophenol (Gly-PAP), serves as a highly specific, electroactive substrate for aminopeptidases.

The Causality of Substrate Design: The intact Gly-PAP molecule exhibits poor electroactivity within the standard anodic window. However, upon specific enzymatic cleavage of the amide bond by an aminopeptidase, it releases p-aminophenol (PAP) , which rapidly diffuses to and oxidizes at the working electrode[1]. PAP is a highly reversible, low-potential redox species that undergoes a two-electron, two-proton oxidation to p-quinone imine (PQI) at approximately +0.15 V to +0.25 V (vs. Ag/AgCl) at physiological pH.

This low oxidation potential is the critical advantage of Gly-PAP. It allows for the precise quantification of enzyme activity—such as the sensitive electrochemical detection of Aminopeptidase N (APN)[2]—without triggering the background oxidation of other electroactive biochemicals (e.g., ascorbic acid, uric acid) present in complex samples.

Fig 1. Mechanistic workflow of the Gly-PAP electrochemical enzyme inhibition assay.

Reagents and Materials

-

Substrate: 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (Gly-PAP). Storage: Desiccated at -20°C. Protect from light.

-

Enzyme: Recombinant Aminopeptidase N (APN) or target peptidase.

-

Inhibitor: Bestatin (Standard competitive inhibitor for assay validation).

-

Assay Buffer: 50 mM Phosphate-Buffered Saline (PBS), 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Electrochemical Setup: Potentiostat equipped with Screen-Printed Carbon Electrodes (SPCEs) or Gold Interdigitated Array Electrodes.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your kinetic data, this protocol is designed as a self-validating system incorporating mandatory thermodynamic equilibration steps and baseline subtraction controls.

Fig 2. Step-by-step experimental workflow for the Gly-PAP enzyme inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation & Deoxygenation

-

Action: Dissolve Gly-PAP in deoxygenated ultra-pure water to a stock concentration of 10 mM. Dilute APN in Assay Buffer to a working concentration of 1 µg/mL.

-

Causality: 4-Aminophenol is highly light-sensitive and undergoes non-enzymatic auto-oxidation in the presence of molecular oxygen to form a 4-aminophenoxy radical[3]. Deoxygenating the solvent and adding 1 mM EDTA (to chelate trace transition metals) prevents premature substrate degradation and maintains a near-zero background current.

2. Inhibitor Pre-Incubation (Establishment of Equilibrium)

-

Action: In a 96-well microplate, combine 40 µL of Assay Buffer, 10 µL of Inhibitor (at varying concentrations), and 25 µL of Enzyme Working Solution. Incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation is thermodynamically mandatory. It allows slow-binding or competitive inhibitors to reach binding equilibrium with the enzyme's active site before they are forced to compete with the high-concentration Gly-PAP substrate.

3. Enzymatic Cleavage (Reaction Phase)

-

Action: Initiate the reaction by adding 25 µL of the 10 mM Gly-PAP substrate (Final concentration: 2.5 mM). Incubate at 37°C for exactly 30 minutes in the dark.

4. Electrochemical Detection via Differential Pulse Voltammetry (DPV)

-

Action: Transfer 50 µL of the reaction mixture to the SPCE. Run DPV from -0.1 V to +0.4 V (Step: 0.005 V, Modulation: 0.05 V).

-

Causality: DPV is strictly selected over Cyclic Voltammetry (CV) for endpoint reading. By sampling the current immediately before the end of the potential pulse, DPV effectively strips away the capacitive charging current, isolating the pure Faradaic current generated by PAP oxidation. This dramatically lowers the limit of detection (LOD).

5. System Validation Controls (Mandatory)

-

Positive Control (100% Activity): Enzyme + Substrate + Vehicle (No Inhibitor).

-

Negative Control (0% Activity / Background): Buffer + Substrate (No Enzyme). Crucial for subtracting non-enzymatic hydrolysis.

Data Presentation & Interpretation

The efficacy of the inhibitor is determined by the reduction in the anodic peak current (

Table 1: Representative DPV Quantitative Data for APN Inhibition by Bestatin

| Bestatin Concentration (nM) | Anodic Peak Current ( | Calculated Inhibition (%) |

| 0 (Positive Control) | 12.45 | 0.0 |

| 10 | 11.20 | 10.8 |

| 50 | 8.15 | 37.1 |

| 100 | 6.22 | 53.7 |

| 500 | 2.10 | 89.2 |

| 1000 | 0.95 | 99.1 |

| No Enzyme (Background) | 0.85 | N/A |

Expert Insights & Troubleshooting

-

Electrode Fouling by PQI Polymerization: The oxidation product of PAP, p-quinone imine (PQI), can undergo nucleophilic attack and polymerize, leading to electrode passivation over multiple scans. Solution: Always use single-use disposable SPCEs for endpoint assays. If reusing noble metal electrodes, apply a reductive cleaning potential (-0.5 V for 30 seconds) between reads.

-

Signal Amplification via Redox Cycling: For ultra-sensitive applications (e.g., detecting sub-picomolar enzyme concentrations), the PAP signal can be chemically amplified using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP chemically reduces the generated PQI back to PAP, creating a localized electrochemical-chemical-chemical (ECC) redox cycle at the electrode surface that exponentially increases the measured current[2].

References

-

[1] Title: Modified Enzyme Substrates for the Detection of Bacteria: A Review | Source: Sensors (Basel) / PMC - NIH | URL: [Link]

-

[2] Title: Hydroquinone Diphosphate as a Phosphatase Substrate in Enzymatic Amplification Combined with Electrochemical–Chemical–Chemical Redox Cycling | Source: Analytical Chemistry (ACS) | URL: [Link]

-

[3] Title: Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety | Source: PLOS One | URL: [Link]

Sources

Application Note: HPLC Analysis of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (commonly referred to as glycyl-p-aminophenol) is a highly polar amino acid prodrug of acetaminophen, engineered to mitigate hepatotoxicity while preserving analgesic efficacy[1]. From an analytical perspective, quantifying this compound presents significant challenges: its extreme polarity leads to poor retention on standard reversed-phase columns, and its basic primary amine induces severe peak tailing via secondary interactions with silica support materials.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. By leveraging an aqueous-compatible (AQ) C18 stationary phase and a volatile ion-pairing mobile phase, this protocol ensures sharp peak morphology, baseline resolution, and high reproducibility suitable for pharmacokinetic profiling and quality control.

Physicochemical Profiling & Analytical Challenges

To design a reliable method, we must first deconstruct the molecule’s physicochemical behavior. 2-Amino-N-(4-hydroxyphenyl)acetamide consists of a paracetamol core where the acetyl group is replaced by a glycyl moiety.

-

High Polarity (Low logP): The addition of the amine drastically increases the molecule's hydrophilicity. In standard reversed-phase chromatography, highly polar compounds elute near the void volume (

), making them susceptible to matrix interference. -

Ionizable Functional Groups: The molecule possesses a basic primary amine (

) and a weakly acidic phenolic hydroxyl (

Method Development Rationale (The "Why")

Expert method development relies on causality rather than trial and error. The following logical framework dictates our experimental choices:

Stationary Phase Selection

A standard C18 column relies on high organic solvent concentrations to keep its hydrophobic alkyl chains extended. When forced to use >95% aqueous mobile phases to retain highly polar compounds, standard C18 ligands undergo "phase collapse" (matting), leading to a sudden and catastrophic loss of retention[2]. The Solution: We utilize an Aqueous-Compatible (AQ) C18 column (e.g., Waters XSelect HSS T3). These columns feature a lower ligand density and proprietary polar end-capping, allowing water to penetrate the stationary phase pores without causing ligand collapse, ensuring stable retention of polar bases.

Mobile Phase & pH Optimization

To eliminate peak tailing, we must suppress the ionization of surface silanols. The Solution: We employ 0.1% Trifluoroacetic Acid (TFA) in water, driving the mobile phase pH down to ~2.0. At this pH, silanols are fully protonated and neutral. Furthermore, the trifluoroacetate anion acts as a strong, volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated glycyl amine, artificially increasing the compound's apparent hydrophobicity and drastically improving its retention time on the AQ-C18 column.

Detection Wavelength

Like its parent compound paracetamol, the p-aminophenol chromophore exhibits a strong

Caption: Logical decision tree for HPLC method development of polar basic amines.

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates a mandatory System Suitability Test (SST). If the SST fails to meet the quantitative thresholds outlined in Section 5, the system is deemed uncalibrated, and sample analysis must not proceed.

Reagents & Equipment

-

Standard: 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (Purity

99.0%). -

Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M

), HPLC-Grade Trifluoroacetic Acid (TFA). -

Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent AQ-C18 |

| Mobile Phase A | 0.1% TFA in Milli-Q Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 245 nm |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 100 | 0 | Initial |

| 2.0 | 100 | 0 | Isocratic hold (Retains polar analyte) |

| 8.0 | 50 | 50 | Linear ramp (Elutes organic impurities) |

| 10.0 | 50 | 50 | Wash |

| 10.1 | 100 | 0 | Return to initial |

| 15.0 | 100 | 0 | Re-equilibration |

Sample Preparation Workflow

Crucial Causality Note: The sample diluent must perfectly match the initial mobile phase conditions (100% Aqueous, 0.1% TFA). Injecting a sample dissolved in a stronger solvent (e.g., 50% Methanol) will cause the analyte to travel faster than the mobile phase at the column head, resulting in split or severely distorted peaks.

Caption: Step-by-step sample preparation workflow ensuring solvent compatibility.

Data Presentation & Validation Metrics

System Suitability Test (SST) Criteria

Before analyzing unknown samples, inject the 1.0 mg/mL working standard six consecutive times. The system is validated only if the following criteria are met:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time ( | ~4.5 min ( | Confirms stable column equilibration and pump accuracy. |

| Tailing Factor ( | Validates effective silanol suppression by TFA. | |

| Theoretical Plates ( | Ensures column bed integrity and optimal efficiency. | |

| Area % RSD | Verifies autosampler precision and detector stability. |

Method Validation Summary

When validated according to ICH Q2(R1) guidelines, the method yields the following typical quantitative performance metrics for 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride:

| Validation Parameter | Result / Range |

| Linearity Range | 1.0 µg/mL to 150 µg/mL |

| Correlation Coefficient ( | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL (S/N |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N |

| Intra-day Precision (% RSD) | 0.6% - 1.2% |

| Recovery (Accuracy) | 98.5% - 101.2% |

References

-

Pharmacological screening of glycine amino acid prodrug of acetaminophen - PMC Source: nih.gov URL:[Link]

-

Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: shimadzu.com URL:[Link]

-

Acetaminophen (Paracetamol) - SIELC Technologies Source: sielc.com URL:[Link]

Sources

Application Note: Structural Elucidation of 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride via NMR Spectroscopy

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the structural characterization of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure robust and reproducible results. We cover optimal sample preparation for a polar hydrochloride salt, detailed parameters for ¹H and ¹³C NMR acquisition, and an in-depth analysis of spectral data interpretation.

Introduction and Scientific Context

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a substituted acetamide derivative featuring a phenolic group and a primary amine salt. Its structural similarity to compounds of pharmaceutical interest, such as paracetamol (acetaminophen), makes it a relevant molecule for studies in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are paramount in the synthesis and quality control of such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive, definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as an expert-level guide to applying NMR for the complete characterization of the title compound.

Molecular Structure and NMR-Active Nuclei